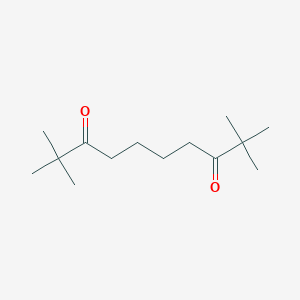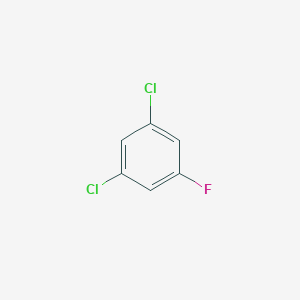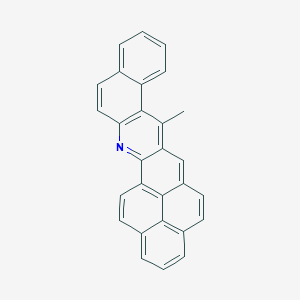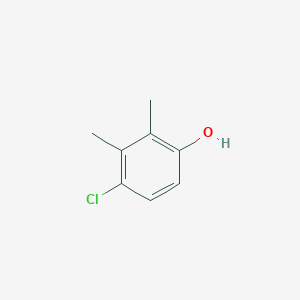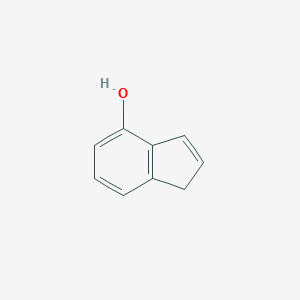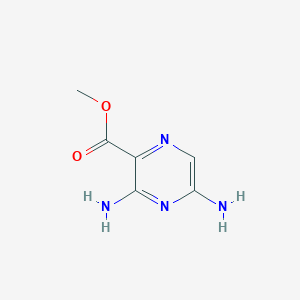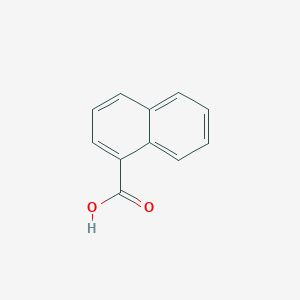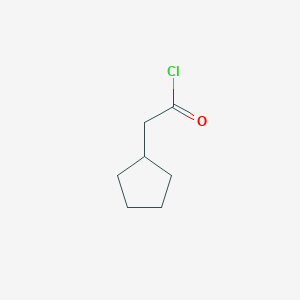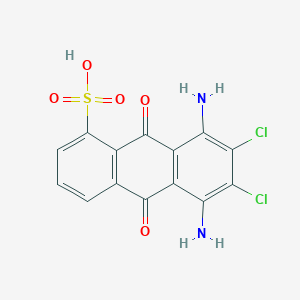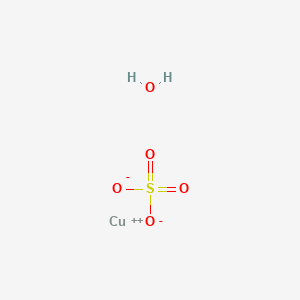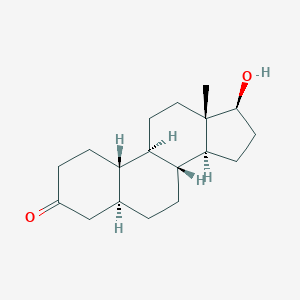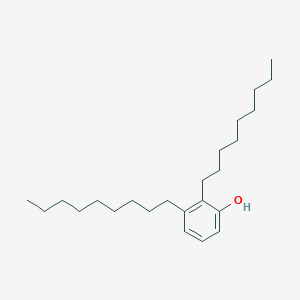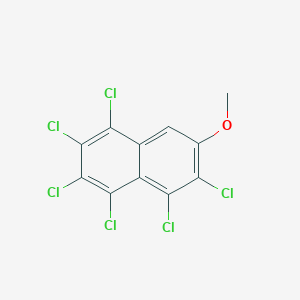
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene is a chemical compound that has been widely used in scientific research. This compound is also known as HX7 and has been used as a tool for studying the mechanisms of action of various biological processes. In
Mécanisme D'action
The mechanism of action of HX7 is not fully understood, but it is believed to act as an inhibitor of the cytochrome P450 enzyme system. This system is responsible for the metabolism of many drugs and toxins in the body. By inhibiting this system, HX7 can affect the metabolism of various substances in the body.
Effets Biochimiques Et Physiologiques
HX7 has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the metabolism of lipids, the regulation of gene expression, and the regulation of ion channels. HX7 has also been shown to affect the levels of various neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
HX7 has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized. It is also relatively inexpensive compared to other compounds used in scientific research. However, HX7 has some limitations. It is toxic and can be harmful if not handled properly. It also has a short half-life, which can make it difficult to study in vivo.
Orientations Futures
There are many future directions for research involving HX7. One area of interest is the study of the effects of HX7 on the immune system. It has been suggested that HX7 may have immunomodulatory effects, and further research is needed to explore this possibility. Another area of interest is the study of the effects of HX7 on the cardiovascular system. It has been suggested that HX7 may have cardioprotective effects, and further research is needed to explore this possibility. Additionally, further research is needed to explore the potential therapeutic uses of HX7 in various diseases and conditions.
Conclusion
In conclusion, 1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene is a chemical compound that has been widely used in scientific research. It has been used as a tool for studying the mechanisms of action of various biological processes. The synthesis method of HX7 is well established, and it has several advantages and limitations for use in laboratory experiments. Further research is needed to explore the potential therapeutic uses of HX7 in various diseases and conditions.
Méthodes De Synthèse
The synthesis of HX7 involves the reaction of 1,2,3,4,5,6-hexachloronaphthalene with methanol in the presence of a catalyst. The resulting product is HX7. This synthesis method has been used for many years and has been well established.
Applications De Recherche Scientifique
HX7 has been widely used in scientific research as a tool for studying the mechanisms of action of various biological processes. It has been used in the study of the metabolism of lipids, the regulation of gene expression, and the regulation of ion channels. HX7 has also been used to study the effects of environmental toxins on the body.
Propriétés
Numéro CAS |
1506-15-6 |
|---|---|
Nom du produit |
1,2,3,4,5,6-Hexachloro-7-methoxynaphthalene |
Formule moléculaire |
C11H4Cl6O |
Poids moléculaire |
364.9 g/mol |
Nom IUPAC |
1,2,3,4,5,6-hexachloro-7-methoxynaphthalene |
InChI |
InChI=1S/C11H4Cl6O/c1-18-4-2-3-5(8(14)7(4)13)9(15)11(17)10(16)6(3)12/h2H,1H3 |
Clé InChI |
NGFRBDQAKZEZJX-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
SMILES canonique |
COC1=C(C(=C2C(=C1)C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl |
Autres numéros CAS |
1506-15-6 |
Pictogrammes |
Acute Toxic |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



